molecular formula C27H25NO B1612325 [1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)- CAS No. 129119-41-1

[1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)-

Cat. No. B1612325
CAS RN: 129119-41-1
M. Wt: 379.5 g/mol
InChI Key: FQZMLPQAHGJJMZ-UHFFFAOYSA-N
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Description

“[1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-methylphenyl)-” is a type of tetra-aryl biphenyl diamine hole transport material . It has been used in the fabrication of perovskite cells .


Synthesis Analysis

A mixture of P-MOTPA and N, N ′-diphenyl- N, N ′-bis (4-methylphenyl)-1,4-phenylenediamine can be condensed with paraldehyde to synthesize arylamine polymers .


Molecular Structure Analysis

The molecular formula of “[1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-methylphenyl)-” is C21H21N . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

“[1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-methylphenyl)-” can be used in the fabrication of perovskite cells . It is also involved in the synthesis of arylamine polymers .


Physical And Chemical Properties Analysis

The molecular weight of “[1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-methylphenyl)-” is 287.3981 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis of Other Compounds

This compound is an important starting material for the synthesis of many other compounds such as azo dyes and dithiocarbamate . It’s synthesized via Schiff bases reduction route .

Crystal Structure Analysis

The molecular structures of this compound and similar ones have been analyzed in orthorhombic and monoclinic crystal systems . This kind of analysis is crucial in understanding the properties and potential applications of these compounds .

Antimicrobial Activity

Compounds similar to N-[4-(4-methoxyphenyl)phenyl]-4-methyl-N-(4-methylphenyl)aniline have been synthesized and studied for their antimicrobial activity . They have shown promising results against both bacterial (Gram positive and Gram negative) and fungal species .

Anticancer Activity

These compounds have also been studied for their anticancer activity, particularly against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This makes them potential candidates for the development of new anticancer drugs .

Molecular Docking Studies

Molecular docking studies have been carried out to study the binding mode of active compounds with receptors . This helps in understanding how these compounds interact with biological targets, which is crucial in drug design .

Preparation of Secondary Amines

This compound can be used in the preparation of secondary amines . Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, among others, and form the constituents of many pharmaceuticals .

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimicrobial and anticancer activities . Therefore, it’s plausible that this compound may also interact with targets related to these biological processes.

Mode of Action

Compounds with similar structures have been shown to exhibit antimicrobial and anticancer activities . These activities could be due to the compound’s interaction with key proteins or enzymes involved in these biological processes.

Biochemical Pathways

Similar compounds have been shown to influence pathways related to microbial growth and cancer cell proliferation

Result of Action

Similar compounds have been shown to exhibit antimicrobial and anticancer activities . These effects could be due to the compound’s interaction with key proteins or enzymes involved in these biological processes.

properties

IUPAC Name

N-[4-(4-methoxyphenyl)phenyl]-4-methyl-N-(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO/c1-20-4-12-24(13-5-20)28(25-14-6-21(2)7-15-25)26-16-8-22(9-17-26)23-10-18-27(29-3)19-11-23/h4-19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZMLPQAHGJJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620455
Record name 4'-Methoxy-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129119-41-1
Record name 4'-Methoxy-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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